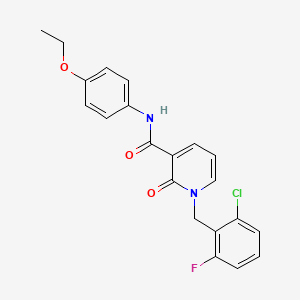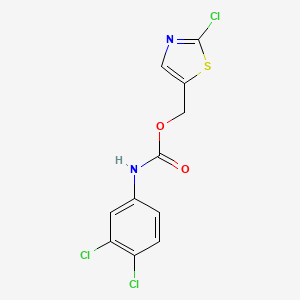![molecular formula C20H14Cl2N2O B2367622 6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole CAS No. 338978-63-5](/img/structure/B2367622.png)
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that benzimidazole derivatives are known to be valuable building blocks in organic synthesis2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole. However, it’s worth noting that the synthesis of similar compounds often involves reactions such as Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and CC-bond-formations2.Molecular Structure Analysis
The molecular structure analysis of this compound is not readily available in the sources I have access to. However, similar compounds often have structures that include aromatic rings and various functional groups3.Chemical Reactions Analysis
The specific chemical reactions involving 6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole are not detailed in the sources I have access to. However, similar compounds are known to undergo a variety of reactions, including protodeboronation2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole are not detailed in the sources I have access to.Scientific Research Applications
-
- Application : Synthesis of Antidepressant Molecules
- Method : The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
-
- Application : Biological Potential of Indole Derivatives
- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application : Antiviral Activity of Indole Derivatives
- Method : Indole derivatives have been synthesized and tested for antiviral activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Among the tested compounds, some showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
- Application : Anti-inflammatory Activity of Indole Derivatives
- Method : Indole derivatives have been synthesized and tested for anti-inflammatory activities. For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine were tested for their anti-inflammatory properties .
- Results : Among the tested compounds, some showed significant inflammation inhibition using paw edema and acetic acid-induced writhings .
-
- Application : Antimicrobial Activity of Chalcone Derivatives
- Method : Chalcones have been well examined and demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
- Results : Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action . Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways; therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .
-
- Application : Pharmacotherapeutics Applications of Chalcone Derivatives
- Method : Chalcones have been well examined and demonstrated various pharmacological properties . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .
- Results : This report also summarized the potential health benefits of chalcone derivatives, particularly antimicrobial activity .
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the sources I have access to. It’s important to always handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for research on this compound are not readily available in the sources I have access to. However, given the wide interest in benzimidazole and its derivatives due to their diverse biological and clinical applications, it’s likely that further research could be beneficial4.
properties
IUPAC Name |
6-chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-10-11-18-19(12-16)24(20(23-18)14-6-2-1-3-7-14)25-13-15-8-4-5-9-17(15)22/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQOMOTXZJPWTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

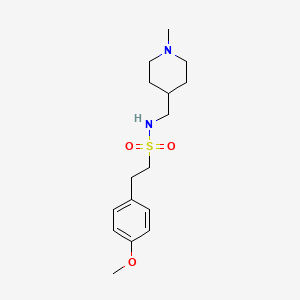
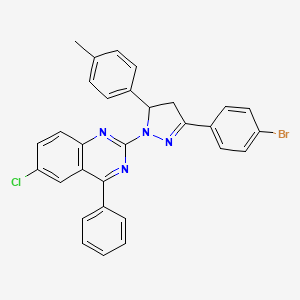
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)
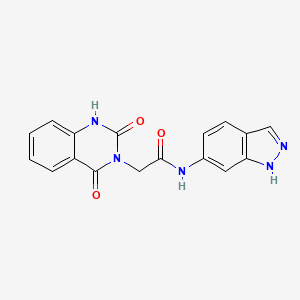
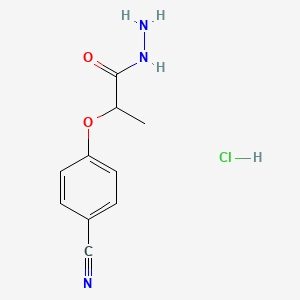
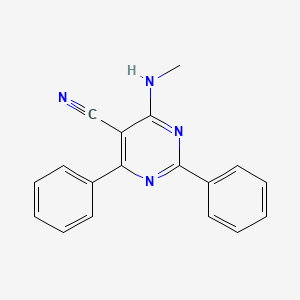
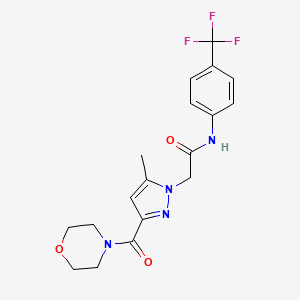
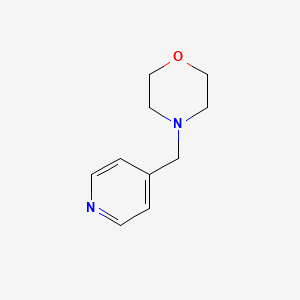
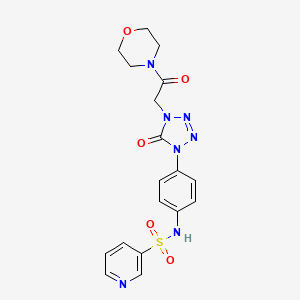
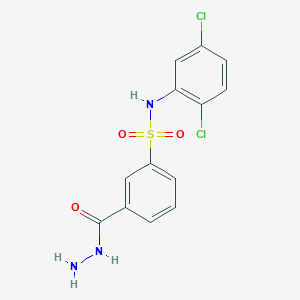
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)
